Sodium tartrate

Catalog No.
S3722946
CAS No.
51307-92-7
M.F
C4H4Na2O6
M. Wt
194.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tartrate

CAS Number

51307-92-7

Product Name

Sodium tartrate

IUPAC Name

disodium;2,3-dihydroxybutanedioate

Molecular Formula

C4H4Na2O6

Molecular Weight

194.05 g/mol

InChI

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2

InChI Key

HELHAJAZNSDZJO-UHFFFAOYSA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

Solubility

1 gram is insoluble in 3 ml of water. Insoluble in ethanol

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

Description

The exact mass of the compound Sodium tartrate is 193.98032641 g/mol and the complexity rating of the compound is 123. The solubility of this chemical has been described as 1 gram is insoluble in 3 ml of water. Insoluble in ethanol. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: SEQUESTRANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Physical Description

Liquid
Transparent, colourless crystals

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

193.98032641 g/mol

Monoisotopic Mass

193.98032641 g/mol

Heavy Atom Count

12

Wikipedia

Sodium tartrate

Use Classification

Food additives
SEQUESTRANT; -> JECFA Functional Classes

General Manufacturing Information

All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2): ACTIVE
Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3S)-rel-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel-: INACTIVE

Dates

Modify: 2023-07-27

γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products

Laxmi Narayan Nanda, Kodambahalli S Shruthi, Kavirayani R Prasad
PMID: 34212498   DOI: 10.1002/tcr.202100129

Abstract

"Chiral pool" compounds possessing well defined stereocenters and suitable functionality serve as excellent building blocks for the synthesis of natural products and therapeutically important compounds. Tartaric acid is a C
-symmetric molecule available in both enantiomeric forms. It was extensively utilized in the synthesis of privileged chiral ligands/catalysts such as TADDOLs, and as a start point in the synthesis of plethora of compounds. The advent of several new C-C bond forming reactions offers opportunity for the development of novel synthetic strategies based on chiral pool compounds. We found that the desymmetrization of the bis-dimethyl amide/Weinreb amide derived from tartaric acid can be accomplished by controlled addition of Grignard /organolithium reagents leading to the mono keto amides, the reduction of which affords the γ-hydroxy amides. This account describes our research efforts of more than a decade on the synthesis and application of diverse γ-hydroxy amides derived from tartaric acid in the total synthesis of structurally simple to complex bio-active natural products.


Design, Synthesis, and Activity Evaluation of Stereoconfigured Tartarate Derivatives as Potential Anti-inflammatory Agents

Priya Kumari, Palwinder Singh, Jashanpreet Kaur, Rajbir Bhatti
PMID: 34137625   DOI: 10.1021/acs.jmedchem.1c00880

Abstract

Preclinical and clinical data reveal that inflammation is strongly correlated with the pathogenesis of a number of diseases including those of cancer, Alzheimer, and diabetes. The inflammatory cascade involves a multitude of cytokines ending ultimately with the activation of COX-2/LOX for the production of prostaglandins and leukotrienes. While the available inhibitors for these enzymes suffer from nonoptimal selectivity, in particular for COX-2, we present here the results of purposely designed tartarate derivatives that exhibit favorable selectivity and significant effectiveness against COX-2 and LOX. Integrated approaches of molecular simulation, organic synthesis, and biochemical/physical experiments identified
inhibiting COX-2 and LOX with respective IC
4 and 7 nM. At a dose of 5 mg kg
to Swiss albino mice,
reversed algesia by 65% and inflammation by 33% in 2-3 h. We find good agreement between experiments and simulations and use the simulations to rationalize our observations.


Efficiency of carboxymethylcellulose in red wine tartaric stability: Effect on wine phenolic composition, chromatic characteristics and colouring matter stability

Luís Filipe-Ribeiro, Juliana Milheiro, Raquel Guise, Rafael Vilamarim, Joana B Fraga, Carlos Martins-Gomes, Fernando M Nunes, Fernanda Cosme
PMID: 34010762   DOI: 10.1016/j.foodchem.2021.129996

Abstract

In this work, the effect of carboxymethylcellulose structural features on the efficiency to prevent potassium hydrogen tartrate precipitation in red wines and on the phenolic composition, chromatic characteristics and colouring matter stability was studied. The degree of substitution of carboxymethylcellulose was important for its efficiency in highly unstable wines. Application of carboxymethylcellulose doesn't result in a significant change in the phenolic, monomeric anthocyanin composition, colour intensity, and chromatic characteristics of red wines. Sensory analysis also showed that carboxymethylcellulose doesn't have a significant impact on wine sensory attributes. Carboxymethylcellulose doesn't decrease the colouring matter stability. The use of turbidity for evaluating the colouring matter stability of wines has severe drawbacks as the turbidity value measured might not be related to the amount of suspended material. Therefore, the application of carboxymethylcellulose in red wines is efficient in increasing tartaric stability without impacting on the phenolic composition, sensory characteristics, and colouring matter stability.


Lactic Acid, Citric Acid, and Potassium Bitartrate (Phexxi) Vaginal Gel for Contraception

Joshua Steinberg, Sarah E Lynch
PMID: 33982994   DOI:

Abstract




Photocatalytic reduction of Cr(VI) over cinder-based nanoneedle in presence of tartaric acid: Synergistic performance and mechanism

Wenwu Yang, Zhenfei Yang, Luhua Shao, Sijian Li, Yutang Liu, Xinnian Xia
PMID: 34412782   DOI: 10.1016/j.jes.2021.02.006

Abstract

Cr(VI) is a common heavy metal ion, which will seriously harm human body and environment. Therefore, the removal of Cr(VI) has become an attractive topic. In this work, cinder was used as a raw material to synthesize a nanoneedle material: γ-(AlOOH@FeOOH) (γ-Al@Fe). The physicochemical properties of γ-Al@Fe were thoroughly characterized, and its effectiveness as a catalyst for photocatalytic reduction of Cr(VI) was evaluated. The results showed that Cr(VI) could be efficiently reduced by γ-Al@Fe in the presence of tartaric acid (TA) under visible light. The variable factors on the reaction were investigated in detail, and the results showed that under optimal conditions (γ-Al@Fe 0.4 g/L, TA 0.6 g/L, pH 2), Cr(VI) was completely reduced within 7 min. Besides, scavenger experiments and EPR proved that O
and CO
played a significant role in the photocatalytic reduction of Cr(VI). TA acts as a sacrificial agent to trap the holes and generate strong reducing free radicals: CO
. Dissolving O
could react with electrons to generate O
. This work discussed the performance and mechanism of photocatalytic reduction of Cr(VI) in detail, which provided a new idea for the resource utilization of solid waste and the treatment of heavy metal sewage.


Metagenomics reveals functional profiling of microbial communities in OCP contaminated sites with rapeseed oil and tartaric acid biostimulation

Zhongyun Zhang, Jinzhong Wan, Li Liu, Mao Ye, Xin Jiang
PMID: 33819653   DOI: 10.1016/j.jenvman.2021.112515

Abstract

Organochlorine pesticides (OCPs) contaminated sites pose great threats to both human health and environmental safety. Targeted bioremediation in these regions largely depends on microbial diversity and activity. This study applied metagenomics to characterize the microbial communities and functional groups composition features during independent or simultaneous rapeseed oil and tartaric acid applications, as well as the degradation kinetics of OCPs. Results showed that: the degradation rates of α-chlordane, β-chlordane and mirex were better when (0.50% w/w) rapeseed oil and (0.05 mol L
) tartaric acid were applied simultaneously than singular use, yielding removal rates of 56.4%, 53.9%, and 49.4%, respectively. Meanwhile, bio-stimulation facilitated microbial enzyme (catalase/superoxide dismutase/peroxidase) activity in soils significantly, promoting the growth of dominant bacterial communities. Classification at phylum level showed that the relative abundance of Proteobacteria was significantly increased (p < 0.05). Network analysis showed that bio-stimulation substantially increased the dominant bacterial community's proportion, especially Proteobacteria. The functional gene results illustrated that bio-stimulation facilitated total relative abundance of degradation genes, phosphorus, carbon, nitrogen, sulfur metabolic genes, and iron transporting genes (p < 0.05). In metabolic pathways, functional genes related to methanogenesis and ammonia generation were markedly upregulated, indicating that bio-stimulation promoted the transformation of metabolic genes, such as carbon and nitrogen. This research is conducive to exploring the microbiological response mechanisms of bio-stimulation in indigenous flora, which may provide technical support for assessing the microbial ecological remediation outcomes of bio-stimulation in OCP contaminated sites.


Photoreductive dissolution of schwertmannite loaded with Cr(VI) induced by tartaric acid

Ying Shi, Ruixue Zhong, Lixiang Zhou, Yeqing Lan, Jing Guo
PMID: 33690038   DOI: 10.1016/j.chemosphere.2021.130127

Abstract

Schwertmannite (SCH) as an adsorbent for Cr(VI) removal has been widely investigated. However, there are limited reports on photoreduction driven dissolution of SCH loaded with Cr(VI) (SCH-Cr(VI)) and the fate of Cr(VI) in the presence of dissolved organic matter (DOM). In this study, the effect of tartaric acid (TA) on the stability of SCH-Cr(VI) exposed to simulated solar radiation was examined. The results demonstrated that TA could greatly enhance the release of the dissolved total Fe (TFe) from SCH-Cr(VI). Conversely, the dissolved total Cr (TCr) obviously declined. Low pH promoted the liberation of TFe and TCr. The presence of ions including Al
, Ca
, K
and CO
exerted different impact on the photoreductive dissolution of SCH-Cr(VI) induced by TA. On the basis of the species distribution of iron and chromium and the characterization of the solid samples, the underlying mechanism is proposed for the transformation and the fate of Cr(VI). Cr(VI) was reduced to Cr(III) by Fe(II) generated from Fe(III)-TA
via ligand to metal charge transfer. The produced Cr(III) was adsorbed by SCH or co-precipitates with Fe(III). Thus, this study helps us to gain an insight into the mobility and fate of Cr(VI) in acid mining drainage containing DOM, and will help design remediation strategies for Cr contamination.


Urinary Tartaric Acid, a Biomarker of Wine Intake, Correlates with Lower Total and LDL Cholesterol

Inés Domínguez-López, Isabella Parilli-Moser, Camila Arancibia-Riveros, Anna Tresserra-Rimbau, Miguel Angel Martínez-González, Carolina Ortega-Azorín, Jordi Salas-Salvadó, Olga Castañer, José Lapetra, Fernando Arós, Miquel Fiol, Lluis Serra-Majem, Xavier Pintó, Enrique Gómez-Gracia, Emilio Ros, Rosa M Lamuela-Raventós, Ramon Estruch
PMID: 34445043   DOI: 10.3390/nu13082883

Abstract

Postmenopausal women are at higher risk of developing cardiovascular diseases due to changes in lipid profile and body fat, among others. The aim of this study was to evaluate the association of urinary tartaric acid, a biomarker of wine consumption, with anthropometric (weight, waist circumference, body mass index (BMI), and waist-to-height ratio), blood pressure, and biochemical variables (blood glucose and lipid profile) that may be affected during the menopausal transition. This sub-study of the PREDIMED (Prevención con Dieta Mediterránea) trial included a sample of 230 women aged 60-80 years with high cardiovascular risk at baseline. Urine samples were diluted and filtered, and tartaric acid was analyzed by liquid chromatography coupled to electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Correlations between tartaric acid and the study variables were adjusted for age, education level, smoking status, physical activity, BMI, cholesterol-lowering, antihypertensive, and insulin treatment, total energy intake, and consumption of fruits, vegetables, and raisins. A strong association was observed between wine consumption and urinary tartaric acid (0.01 μg/mg (95% confidence interval (CI): 0.01, 0.01),
-value < 0.001). Total and low-density lipoprotein (LDL) cholesterol were inversely correlated with urinary tartaric acid (-3.13 μg/mg (-5.54, -0.71),
-value = 0.016 and -3.03 μg/mg (-5.62, -0.42),
-value = 0.027, respectively), whereas other biochemical and anthropometric variables were unrelated. The results suggest that wine consumption may have a positive effect on cardiovascular health in postmenopausal women, underpinning its nutraceutical properties.


EVO100 prevents chlamydia and gonorrhea in women at high risk of infection

B Todd Chappell, Leandro A Mena, Basem Maximos, Scott Mollan, Kelly Culwell, Brandon Howard
PMID: 33705748   DOI: 10.1016/j.ajog.2021.03.005

Abstract

According to the Centers for Disease Control and Prevention, rates of infection for Chlamydia trachomatis and Neisseria gonorrhoeae are increasing in the United States. EVO100 is an investigational antimicrobial, pH-modulating, vaginal gel with active ingredients L-lactic acid, citric acid, and potassium bitartrate that is being evaluated for the prevention of sexually transmitted infections.
The objective of this phase 2B/3 study was to assess the efficacy and safety of EVO100 for the prevention of chlamydia and gonorrhea.
AMPREVENCE was a double-blinded, placebo-controlled, multicenter study based in the United States conducted over approximately 16 weeks in women at the age of 18 to 45 years who were at risk of urogenital chlamydia and gonorrhea infection. Enrolled women had been diagnosed as having and treated for chlamydia or gonorrhea ≤16 weeks before enrollment. Women received either EVO100 or placebo vaginal gel and were instructed to apply the study drug immediately before or up to 1 hour before each act of vaginal sexual intercourse. The primary and secondary endpoints were the prevention of urogenital chlamydia and gonorrhea, respectively. Exploratory outcomes include women's overall satisfaction with EVO100.
In total, 860 women were randomized 1:1 to receive EVO100 (n=426) or placebo (n=434), and 764 women (EVO100, n=376; placebo, n=388) were documented as using the study drug at least once. Baseline characteristics were similar between treatment arms. Overall, women had a mean age of 27.7 years (standard deviation, 6.9) and body mass index of 28.9 kg/m
(standard deviation, 8.0). Most women were of White (54.3% [467 of 860]) or African American (41.6% [358 of 860]) race and of non-Hispanic/Latina ethnicity (67.1% [577 of 860]). The chlamydia infection rate in EVO100 users was 4.8% (14 of 289) compared with 9.7% (28 of 290) among placebo users (P=.0256), representing a relative risk reduction of 50%. For gonorrhea, the infection rate was 0.7% (2 of 280) in the EVO100 arm compared with 3.2% (9 of 277) in the placebo arm (P=.0316), representing a relative risk reduction of 78%. Increased efficacy was observed with increased adherence, and chlamydia infection rates were significantly reduced with increased adherence in the EVO100 group compared with placebo. Across both arms, there were similar rates of all-cause adverse events (EVO100, 21.3% [80 of 376]; placebo, 20.4% [79 of 388]) and treatment-related adverse events (EVO100, 7.2% [27 of 376]; placebo, 7.5% [29 of 388]). The most common adverse events in the EVO100 arm were vulvovaginal candidiasis (5.1% [19 of 376]), vaginal discharge (3.2% [12 of 376]), and urinary tract infection (3.2% [12 of 376]) and, in the placebo arm, bacterial vaginosis (4.6% [18 of 388]), urinary tract infection (2.6% [10 of 388]), and vaginal discharge (2.6% [10 of 388]). Few women discontinued owing to adverse events in either arm (EVO100, 1.1% [4 of 376]; placebo, 1.5% [6 of 388]). No treatment-related serious adverse events were reported. Most EVO100 users (88%) were satisfied or very satisfied with EVO100 after 16 weeks of use.
EVO100 significantly reduced the risk of chlamydia and gonorrhea infections in women at high risk of Chlamydia trachomatis and Neisseria gonorrhoeae infection and was well tolerated, with observed adverse events consistent with its known safety profile.


New Crystalline Salts of Nicotinamide Riboside as Food Additives

Günter Schabert, Robert Haase, Jaclyn Parris, Laura Pala, Adrian Hery-Barranco, Bernhard Spingler, Urs Spitz
PMID: 34066468   DOI: 10.3390/molecules26092729

Abstract

NR
is a highly effective vitamin B
type supplement due to its unique ability to replenish NAD
levels. While NR
chloride is already on the market as a nutritional supplement, its synthesis is challenging, expensive, and low yielding, making it cumbersome for large-scale industrial production. Here we report the novel crystalline NR
salts, d/l/dl-hydrogen tartrate and d/l/dl-hydrogen malate. Their high-yielding, one-pot manufacture does not require specific equipment and is suitable for multi-ton scale production. These new NR
salts seem ideal for nutritional applications due to their bio-equivalence compared to the approved NR
chloride. In addition, the crystal structures of all stereoisomers of NR
hydrogen tartrate and NR
hydrogen malate and a comparison to the known NR
halogenides are presented.


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